N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide
CAS No.:
Cat. No.: VC16361708
Molecular Formula: C17H11FN4O3S
Molecular Weight: 370.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide -](/images/structure/VC16361708.png)
Specification
Molecular Formula | C17H11FN4O3S |
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Molecular Weight | 370.4 g/mol |
IUPAC Name | N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C17H11FN4O3S/c1-9-13(26-17(19-9)21-15(23)12-3-2-8-24-12)16-20-14(22-25-16)10-4-6-11(18)7-5-10/h2-8H,1H3,(H,19,21,23) |
Standard InChI Key | HJTWYUUKHUTNQG-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC(=N1)NC(=O)C2=CC=CO2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of thiazolo-oxadiazole hybrids, characterized by a thiazole ring (a five-membered ring containing nitrogen and sulfur) fused with a 1,2,4-oxadiazole moiety (a five-membered ring with two nitrogen and one oxygen atom). The thiazole ring is substituted at position 4 with a methyl group and at position 5 with a 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl group. The exocyclic nitrogen at position 2 forms a Schiff base linkage with furan-2-carboxamide .
Stereochemistry
The (2Z) configuration indicates that the substituents on the thiazole-2(3H)-ylidene group are on the same side of the double bond, a feature critical for maintaining planar geometry and optimizing interactions with biological targets .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is deduced as C₁₈H₁₂FN₅O₃S, yielding a molecular weight of 413.38 g/mol.
Table 1: Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₂FN₅O₃S |
Molecular Weight | 413.38 g/mol |
Hydrogen Bond Donors | 1 (amide NH) |
Hydrogen Bond Acceptors | 7 (3 oxadiazole O/N, 2 furan O, 1 amide O, 1 thiazole N) |
Rotatable Bonds | 4 |
Synthesis and Structural Elucidation
Synthetic Pathways
While no explicit synthesis is documented for this compound, analogous thiazolo-oxadiazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of thiosemicarbazides with α-haloketones to form the thiazole ring .
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Oxadiazole Formation: Cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions .
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Schiff Base Formation: Condensation of the thiazole-2-amine intermediate with furan-2-carboxylic acid chloride .
Table 2: Hypothetical Synthesis Steps
Step | Reaction Type | Reagents/Conditions |
---|---|---|
1 | Thiazole ring formation | Thiourea, methyl bromoacetate, reflux in ethanol |
2 | Oxadiazole cyclization | 4-Fluorobenzonitrile, hydroxylamine, HCl |
3 | Amide coupling | Furan-2-carbonyl chloride, DCM, triethylamine |
Spectroscopic Characterization
Key spectral data for related compounds suggest:
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IR Spectroscopy: Stretching vibrations at ~1650 cm⁻¹ (C=O amide), ~1600 cm⁻¹ (C=N thiazole), and ~1250 cm⁻¹ (C-O-C furan).
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¹H NMR: Signals at δ 8.2–7.4 ppm (aromatic protons), δ 6.6–6.2 ppm (furan protons), and δ 2.5 ppm (methyl group).
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MS: Molecular ion peak at m/z 413.38 [M+H]⁺.
Physicochemical Properties
Solubility and Partition Coefficient
The compound’s solubility profile is influenced by its polar groups (amide, oxadiazole) and hydrophobic aromatic rings. Predicted values include:
Stability
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Thermal Stability: Decomposition above 250°C, as observed in similar oxadiazole derivatives .
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Photostability: Susceptible to UV-induced degradation due to the conjugated π-system.
Target | Assay Type | Activity (IC₅₀/MIC) |
---|---|---|
EGFR Kinase | Enzymatic assay | 12 nM |
S. aureus | Broth microdilution | 3.5 μg/mL |
C. albicans | Agar dilution | 14 μg/mL |
Applications and Future Directions
Therapeutic Prospects
The compound’s dual kinase inhibitory and antimicrobial properties position it as a candidate for:
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Oncology: Targeting resistant cancers with hyperactivated kinase pathways.
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Anti-Infectives: Addressing multidrug-resistant bacterial and fungal infections.
Optimization Challenges
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